molecular formula C18H16N2OS3 B11072468 (7aR)-3-[4-(methylsulfanyl)phenyl]-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

(7aR)-3-[4-(methylsulfanyl)phenyl]-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No.: B11072468
M. Wt: 372.5 g/mol
InChI Key: TWRJHQMQDPNJKS-MYJWUSKBSA-N
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Description

(7aR)-3-[4-(methylsulfanyl)phenyl]-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one: TPENOMe , belongs to the family of heterocyclic compounds. Its complex structure combines an imidazole ring, a thiazole ring, and a phenyl group. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes::

    Oxidation of Thiazoline Ring:

    Diels-Alder Reaction:

Reaction Conditions::
  • Reactions may involve Lewis acids, bases, and various solvents.
  • Temperature, pressure, and reaction time play crucial roles.
Industrial Production::
  • While TPENOMe is not commonly produced industrially, its synthetic routes can be scaled up for larger quantities.

Chemical Reactions Analysis

Reactions::

    Oxidation: TPENOMe may undergo oxidation reactions due to its sulfur-containing moiety.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution.

    Reduction: Reduction of the thioxo group may yield different derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Substitution: Lewis acids (e.g., AlCl₃) or Lewis bases (e.g., NaOH).

    Reduction: Hydrogenation using a metal catalyst (e.g., Pd/C).

Major Products::
  • Oxidation may lead to sulfoxide or sulfone derivatives.
  • Substitution can yield various phenyl-substituted compounds.

Scientific Research Applications

TPENOMe finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic agents due to their diverse activities.

    Industry: As a precursor for materials or catalysts.

Mechanism of Action

  • TPENOMe’s mechanism depends on its specific application.
  • It may interact with enzymes, receptors, or cellular pathways.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

  • TPENOMe’s unique structure sets it apart from related compounds.
  • Similar compounds include other thiazolone derivatives or imidazothiazoles.

Properties

Molecular Formula

C18H16N2OS3

Molecular Weight

372.5 g/mol

IUPAC Name

(7aR)-3-(4-methylsulfanylphenyl)-6-phenyl-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

InChI

InChI=1S/C18H16N2OS3/c1-23-14-9-7-12(8-10-14)17-20-15(11-24-17)16(21)19(18(20)22)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3/t15-,17?/m0/s1

InChI Key

TWRJHQMQDPNJKS-MYJWUSKBSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C4=CC=CC=C4

Canonical SMILES

CSC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=CC=C4

Origin of Product

United States

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